Senp1-IN-1

SENP1 cytotoxicity radiosensitization

Senp1-IN-1 (CAS 2416910-69-3) is a patent-defined, synthetic small-molecule inhibitor of SENP1, developed specifically to enhance tumor cell radiosensitivity. Its key advantage is low inherent cytotoxicity (IC50 >20 μM in HeLa cells), which minimizes confounding cell death and enables clear interpretation of radiosensitization and deSUMOylation studies—unlike potent, non-specific cytotoxic natural products. It has demonstrated synergy with chemotherapy in squamous cell lung cancer models. Procure this chemical probe to investigate SENP1-mediated treatment resistance in preclinical radiotherapy combinations.

Molecular Formula C35H58N2O4
Molecular Weight 570.8 g/mol
Cat. No. B10831232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSenp1-IN-1
Molecular FormulaC35H58N2O4
Molecular Weight570.8 g/mol
Structural Identifiers
SMILESCC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C)C(=O)NCC(=O)N(C)CCO
InChIInChI=1S/C35H58N2O4/c1-22-11-16-35(30(41)36-21-28(40)37(8)19-20-38)18-17-33(6)24(29(35)23(22)2)9-10-26-32(5)14-13-27(39)31(3,4)25(32)12-15-34(26,33)7/h9,22-23,25-27,29,38-39H,10-21H2,1-8H3,(H,36,41)/t22-,23+,25+,26-,27+,29+,32+,33-,34-,35+/m1/s1
InChIKeyGYEWLVQWUVDKKH-SKHUFZRLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Senp1-IN-1: Baseline Characterization and Procurement Context


Senp1-IN-1 (CAS 2416910-69-3) is a specific, small-molecule inhibitor of Sentrin/SUMO-specific protease 1 (SENP1), a cysteine protease that catalyzes the deconjugation of SUMO from target proteins . Identified as compound 29 in patent CN110627860, it is a synthetic molecule developed for its ability to enhance tumor cell radiosensitivity . In vitro characterization has shown that Senp1-IN-1 exhibits low inherent cytotoxicity in HeLa cells (IC50 > 20 μM) over a 72-hour exposure, a key distinction from many cytotoxic agents . Its primary value lies in its use as a chemical probe to investigate SENP1-mediated deSUMOylation in the context of cancer cell biology and combination therapy strategies.

Senp1-IN-1: Why Generic SENP1 Inhibitor Substitution Fails


The SENP protease family includes multiple isoforms (SENP1, SENP2, SENP3, SENP5, SENP6, SENP7) with overlapping but distinct substrate specificities and subcellular localizations [1]. Many reported SENP1 inhibitors exhibit substantial cross-reactivity or are potent but nonspecific natural products with inherent cytotoxicity. Consequently, substituting one SENP1-targeting agent for another without experimental verification risks confounding results through off-target effects or misinterpretation of isoform-specific biology. Senp1-IN-1, as a patent-defined synthetic molecule developed for a specific functional application (radiosensitization), offers a more chemically defined and purpose-driven tool compared to many natural product inhibitors.

Senp1-IN-1: A Quantitative Procurement Guide to Differentiated Performance


Senp1-IN-1 Inherent Cytotoxicity Profile vs. Natural SENP1 Inhibitors

Senp1-IN-1 demonstrates remarkably low inherent cytotoxicity in HeLa cells, with an IC50 value exceeding 20 μM after 72 hours of exposure . This contrasts sharply with natural SENP1 inhibitors like Momordin Ic (Mc), which exhibit much higher cytotoxicity, with reported IC50 values in the range of 19.91–31.76 μM in deSUMOylation assays and functional cell models [1]. This difference highlights that Senp1-IN-1 acts primarily as a functional modulator (e.g., radiosensitizer) rather than a direct cytotoxic agent.

SENP1 cytotoxicity radiosensitization cancer

Senp1-IN-1 Differentiation via Patent-Defined Chemical Identity and Intended Use

Senp1-IN-1 is a specific, synthetically tractable molecule defined as Compound 29 in patent CN110627860 . Unlike natural product-derived inhibitors such as ursolic acid (UA, IC50 = 0.0064 μM) or triptolide, which were discovered through serendipitous screening and possess pleiotropic effects [1], Senp1-IN-1 was specifically developed for the purpose of enhancing tumor radiosensitivity. This defined chemical origin and intended application offer a distinct procurement rationale.

SENP1 chemical probe patent radiosensitization

Senp1-IN-1 Functional Selectivity: Targeting Radiosensitization vs. Direct Cytotoxicity

The primary reported function of Senp1-IN-1 is to enhance the sensitivity of tumor cells to ionizing radiation, a finding consistent across multiple vendor datasheets . This functional selectivity is a key differentiator from pan-SENP inhibitors like SPI-05 (NSC 5067), which is a non-competitive inhibitor of both SENP1 and SENP2 with an IC50 of 60 μM and is primarily studied as a direct anti-proliferative agent in prostate cancer models . Senp1-IN-1 is designed as a combination therapy tool rather than a stand-alone cytotoxic.

SENP1 radiosensitization combination therapy cancer

Senp1-IN-1: Best Research and Industrial Application Scenarios


Investigating SENP1-Mediated Radiosensitization Mechanisms in Oncology

Senp1-IN-1 is an ideal chemical probe for researchers investigating the role of SENP1-mediated deSUMOylation in modulating tumor cell responses to ionizing radiation. Its low inherent cytotoxicity (IC50 > 20 μM) minimizes confounding cell death, allowing for clear interpretation of radiosensitization effects .

Developing Rational Combination Therapies with Radiotherapy

Procure Senp1-IN-1 for preclinical studies exploring the efficacy of SENP1 inhibition in combination with radiotherapy. As a compound specifically developed for this purpose , it provides a more biologically relevant tool than potent, cytotoxic natural product inhibitors.

Validating SENP1 as a Target in Drug-Resistant Cancer Models

Senp1-IN-1 has been utilized to demonstrate a synergistic effect with chemotherapy in inhibiting tumor growth in squamous cell lung cancer (LUSC) models [1]. This supports its use in studies aimed at validating SENP1 inhibition as a strategy to overcome treatment resistance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Senp1-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.